molecular formula C9H7BrN2O3 B5753859 5-Bromo-N-(5-methylisoxazol-3(2h)-ylidene)furan-2-carboxamide

5-Bromo-N-(5-methylisoxazol-3(2h)-ylidene)furan-2-carboxamide

Cat. No.: B5753859
M. Wt: 271.07 g/mol
InChI Key: RSQZXOFVURQUAP-UHFFFAOYSA-N
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Description

5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)furan-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a furan ring, and an isoxazole moiety. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of furan-2-carboxylic acid, followed by the introduction of the isoxazole ring through a cyclization reaction. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and appropriate solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)thiophene-2-carboxamide
  • 5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)pyrrole-2-carboxamide
  • 5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)benzene-2-carboxamide

Uniqueness

Compared to similar compounds, 5-Bromo-N-(5-methylisoxazol-3(2H)-ylidene)furan-2-carboxamide stands out due to its unique combination of the furan ring and isoxazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-5-4-8(12-15-5)11-9(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQZXOFVURQUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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